6-Methyl-2,3-pyridinedicarboxylic acid
Overview
Description
6-Methyl-2,3-pyridinedicarboxylic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of pyridine, featuring two carboxylic acid groups at the 2 and 3 positions and a methyl group at the 6 position
Mechanism of Action
Target of Action
It is known that pyridinedicarboxylic acids, which include 6-methyl-2,3-pyridinedicarboxylic acid, are dicarboxylic derivatives of pyridine .
Biochemical Pathways
It is known that pyridinedicarboxylic acids are involved in various biochemical processes .
Result of Action
It is known that pyridinedicarboxylic acids can have various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
6-Methyl-2,3-pyridinedicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the kynurenine pathway, which is responsible for the metabolism of the amino acid tryptophan . This interaction can modulate the levels of downstream metabolites, such as quinolinic acid, which is a known neurotoxin and NMDA receptor agonist . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby impacting various cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it can influence cell signaling pathways by modulating the activity of NMDA receptors through its interaction with quinolinic acid . This modulation can affect synaptic plasticity, neurotransmitter release, and overall neuronal function. In other cell types, such as immune cells, this compound can impact gene expression and cellular metabolism by interacting with key metabolic enzymes and transcription factors . These interactions can lead to changes in cell proliferation, differentiation, and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit or activate their activity, depending on the enzyme and the context of the interaction . For example, its interaction with enzymes in the kynurenine pathway can lead to the inhibition of certain steps, resulting in altered levels of metabolites such as quinolinic acid . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound in cell cultures has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it has been shown to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dose-dependent effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway . It interacts with enzymes such as kynurenine aminotransferase and kynurenine 3-monooxygenase, influencing the production of metabolites like quinolinic acid and kynurenic acid . These interactions can affect metabolic flux and the levels of various metabolites, impacting cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be taken up by cells via active transport mechanisms and can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be localized to specific compartments or organelles within the cell, such as the mitochondria or the nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Methyl-2,3-pyridinedicarboxylic acid involves the oxidation of 2-methylquinoline using nitric acid in the presence of a catalytic amount of manganese. The reaction is typically carried out at elevated temperatures to ensure complete oxidation . Another method involves the use of acetic anhydride under an inert atmosphere at 100°C for several hours .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-pyridinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methyl group and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Nitric acid, manganese catalysts.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Methyl-2,3-pyridinedicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Comparison with Similar Compounds
Similar Compounds
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness
6-Methyl-2,3-pyridinedicarboxylic acid is unique due to the presence of the methyl group at the 6 position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyridinedicarboxylic acid isomers and can lead to different applications and properties.
Properties
IUPAC Name |
6-methylpyridine-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-2-3-5(7(10)11)6(9-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQBKLKZIXCRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337416 | |
Record name | 6-Methyl-2,3-pyridinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-70-7 | |
Record name | 6-Methyl-2,3-pyridinedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylpyridine-2,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-methyl-2,3-pyridinedicarboxylic acid interact with vanadium(IV), and how does this interaction change in solution?
A1: this compound acts as a bidentate ligand, meaning it binds to the vanadium(IV) ion through two donor atoms. In this case, the donor atoms are one oxygen from a carboxyl group and one nitrogen from the pyridine ring. [] This interaction initially forms a square pyramidal complex with the vanadium oxo cation (VO²⁺).
Q2: How does the presence of an axial water molecule affect the vanadium(IV) complex's electronic properties, and how was this investigated?
A2: The study utilized Electron Paramagnetic Resonance (EPR) spectroscopy and Density Functional Theory (DFT) calculations to investigate the impact of axial water coordination. The research demonstrated that the presence of an axial water molecule, despite being a weak donor, can significantly influence the electronic structure of the vanadium(IV) complex. []
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